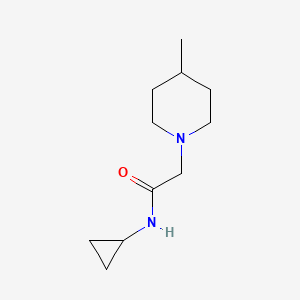
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenyl)acetamide, commonly known as MDMA, is a synthetic compound that belongs to the class of amphetamines. MDMA has gained popularity due to its psychoactive and euphoric effects, making it a popular recreational drug. However, the compound has also been studied for its potential therapeutic uses.
Mechanism of Action
MDMA works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, emotion, and cognition. The increase in neurotransmitter levels leads to feelings of euphoria, increased sociability, and reduced anxiety.
Biochemical and Physiological Effects
MDMA has a number of physiological effects on the body, including increased heart rate, blood pressure, and body temperature. The compound also causes the release of hormones such as oxytocin, which is responsible for feelings of bonding and attachment. Additionally, MDMA has been shown to have neuroprotective effects, potentially reducing the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MDMA has been used in a number of laboratory experiments to study its effects on the brain and behavior. The compound has been shown to have potential therapeutic uses, particularly in the treatment of PTSD. However, due to its psychoactive effects, MDMA can be difficult to study in a laboratory setting. Additionally, the illegal nature of the compound makes it difficult to obtain for research purposes.
Future Directions
There are a number of potential future directions for research on MDMA. One area of interest is the potential use of MDMA in the treatment of other mental health disorders, such as depression and addiction. Additionally, further research is needed to fully understand the long-term effects of MDMA use on the brain and body. Finally, there is a need for improved methods of synthesizing MDMA in a safe and regulated manner.
Synthesis Methods
MDMA is synthesized by the reaction of safrole with hydrobromic acid and red phosphorus. The resulting product is then reacted with methylamine to form MDMA. The synthesis of MDMA requires a high level of expertise, and the compound is often produced illegally in unregulated environments.
Scientific Research Applications
MDMA has been studied for its potential therapeutic uses in the treatment of post-traumatic stress disorder (PTSD) and anxiety-related disorders. Studies have shown that MDMA-assisted psychotherapy can help individuals with PTSD process traumatic memories and reduce symptoms. Additionally, MDMA has been studied for its potential use in couples therapy and in the treatment of social anxiety.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-4-2-3-5-14(12)9-17(19)18-10-13-6-7-15-16(8-13)21-11-20-15/h2-8H,9-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLJTLWVKHWVHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)
![(3'S*,4'S*)-1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5343321.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one ethanedioate (salt)](/img/structure/B5343325.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5343352.png)
![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)

![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5343367.png)
![3-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343369.png)

![3-[3-(4-ethoxyphenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5343381.png)

![5-[(cycloheptylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5343391.png)
![1-methyl-1'-{[2-(methylamino)pyridin-3-yl]carbonyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5343393.png)